3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-12-3-8-15-16(11-12)25-18(19-15)20-17(21)9-10-26(22,23)14-6-4-13(24-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTHKFFVDLOMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The compound features a sulfonamide group attached to a tetrahydrobenzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, which can lead to antibacterial and anti-inflammatory effects. Studies have shown that similar compounds exhibit inhibition against acetylcholinesterase (AChE) and urease .
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may help in reducing oxidative stress in cells. This is often assessed using assays like DPPH radical scavenging .
- Anticancer Properties : The tetrahydrobenzo[d]thiazole core is associated with anticancer activity. Compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antioxidant Activity
In vitro studies have shown that related compounds exhibit promising antioxidant activity with IC50 values indicating their effectiveness in scavenging free radicals. For instance, compounds similar to the one displayed IC50 values around 16.97 µg/ml for antioxidant activity .
Anticancer Activity
The anticancer potential was evaluated using the NCI 60 cell line panel. Compounds with structural similarities showed growth inhibition percentages ranging from 44% to over 50% against leukemia cell lines . These findings suggest that our compound may also possess significant anticancer properties.
Enzyme Inhibition Studies
The compound's ability to inhibit AChE was tested alongside other sulfonamide derivatives. Results indicated a concentration-dependent inhibition pattern, which is crucial for developing treatments for conditions like Alzheimer's disease .
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives:
- Study on Anticancer Activity : A derivative similar to our compound was evaluated for its effects on various cancer cell lines, showing significant growth inhibition and induction of apoptosis through caspase activation pathways .
- Study on Antioxidant Effects : Research indicated that compounds with methoxy groups demonstrated enhanced radical scavenging abilities compared to their non-substituted counterparts, highlighting the importance of substituents in enhancing biological activity .
Data Summary
| Biological Activity | IC50 Value (µg/ml) | Effectiveness (%) |
|---|---|---|
| Antioxidant | 16.97 | 59.15 (blood glucose lowering) |
| Anticancer (Leukemia cells) | - | 44.59 |
| AChE Inhibition | - | Significant |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and sulfonamide have shown efficacy against various bacterial strains and fungi. The presence of the methoxyphenyl group enhances the lipophilicity and biological activity of the compound, potentially improving its interaction with microbial targets .
Anticancer Properties
Studies have highlighted the anticancer potential of sulfonamide derivatives. Compounds similar to 3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide have been evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds often induce apoptosis in cancer cells through various mechanisms including DNA damage and inhibition of cell proliferation .
Antimicrobial Screening
In a study evaluating various thiazole derivatives for antimicrobial activity, compounds structurally related to 3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide exhibited promising results against both Gram-positive and Gram-negative bacteria . The study utilized a turbidimetric method to assess the minimum inhibitory concentrations (MICs), demonstrating significant antimicrobial potential.
Anticancer Efficacy
A series of experiments conducted on MCF-7 and HCT-116 cell lines revealed that certain derivatives led to a marked decrease in cell viability when treated with varying concentrations of the compound. The results were quantified using assays such as Sulforhodamine B (SRB), confirming the potential for further development into anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydrobenzo[d]thiazole Core
Key analogs and their properties:
Structural and Functional Insights:
- Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to the thioether analog (e.g., compound), which could enhance target engagement .
- Methoxy vs.
- Methylation at Position 6: The 6-methyl group on the tetrahydrobenzo[d]thiazole core may sterically hinder off-target interactions, a feature absent in non-methylated analogs like 26a .
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Catalysts : Add DMAP to enhance coupling efficiency in amide formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) to achieve >95% purity .
How can researchers resolve contradictions in reported bioactivity data, such as varying kinase inhibition efficacy across studies?
Advanced Research Focus
Discrepancies in bioactivity (e.g., CK2 vs. GSK3β inhibition) may arise from:
Q. Methodological Solutions :
- Standardize assays : Use recombinant human kinases under identical buffer conditions (e.g., 10 mM MgCl₂, 1 mM DTT) .
- Stability testing : Monitor compound integrity via HPLC at 0, 24, and 48 hours .
- Dose-response curves : Calculate IC₅₀ values across multiple concentrations to confirm potency trends (see Table 1) .
Table 1 : Example Kinase Inhibition Data for Structural Analogs
| Compound | CK2 Inhibition (%) | GSK3β Inhibition (%) | IC₅₀ (CK2, µM) |
|---|---|---|---|
| 4i | 92 | 45 | 0.12 |
| 4l | 88 | 38 | 0.18 |
What advanced analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., δ 7.8 ppm for sulfonyl aromatic protons) and carbon backbone .
- HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 463.2) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydrobenzo[d]thiazole core (if crystalline) .
Q. Advanced Applications :
- Dynamic Light Scattering (DLS) : Evaluate aggregation in aqueous buffers, which may affect bioactivity .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinase ATP pockets (e.g., CK2 PDB: 3BQC). Focus on hydrogen bonding with Lys68 and hydrophobic interactions with Val66 .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) on IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify rigid analogs with reduced entropic penalties .
What strategies mitigate challenges in scaling up synthesis without compromising yield?
Q. Advanced Research Focus
- Flow Chemistry : Implement continuous sulfonylation in microreactors to improve heat/mass transfer and reduce reaction time (2 hours vs. 12 hours batch) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for amide coupling, enhancing recyclability and safety .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and automate feed adjustments .
How should researchers evaluate the compound’s off-target effects in complex biological systems?
Q. Advanced Research Focus
- Proteome Profiling : Employ affinity pulldown assays with biotinylated probes to identify non-kinase targets (e.g., HSP90) .
- CRISPR Screening : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions in cancer cell lines .
- Metabolomics : LC-MS-based profiling to detect pathway perturbations (e.g., glycolysis or TCA cycle) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
